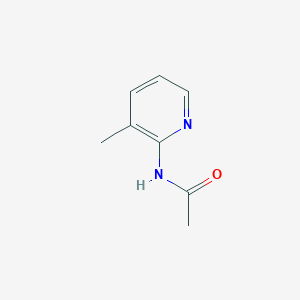

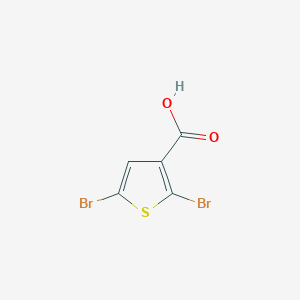

![molecular formula C8H11ClO B1267036 Bicyclo[2.2.1]heptane-2-carbonyl chloride CAS No. 35202-90-5](/img/structure/B1267036.png)

Bicyclo[2.2.1]heptane-2-carbonyl chloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives often involves intricate chemical reactions designed to form the bicyclic framework with the desired functional groups. For example, Ikeuchi et al. (2021) describe a synthetic method for a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons, involving an intermolecular Diels-Alder reaction, highlighting the compound's versatility as a building block in organic synthesis (Ikeuchi et al., 2021). Similarly, Della and Knill (1994) achieved the synthesis of bicyclo[2.2.1]heptanes with functionality at each bridgehead through radical cyclization, underscoring the compound's potential in creating complex molecular structures (Della & Knill, 1994).

Molecular Structure Analysis

Investigations into the molecular structure of bicyclo[2.2.1]heptane derivatives have provided insights into their conformational dynamics and stability. The work by Hazra, Mukherjee, and Kumar (2009) on the crystal structure and DFT studies of a specific bicyclic compound showcases the detailed molecular geometry and electronic structure, indicating a high kinetic stability due to a significant HOMO–LUMO gap (Hazra, Mukherjee, & Kumar, 2009).

Chemical Reactions and Properties

Bicyclo[2.2.1]heptane-2-carbonyl chloride undergoes a range of chemical reactions, reflecting its reactivity and chemical properties. For instance, the chlorination study by Roberts, Urbánek, and Armstrong (1949) explores its reactivity towards sulfuryl chloride, yielding mono- and dichloro products, illustrating the compound's susceptibility to halogenation reactions (Roberts, Urbánek, & Armstrong, 1949).

Physical Properties Analysis

The physical properties of bicyclo[2.2.1]heptane-2-carbonyl chloride, such as its boiling and melting points, solubility, and stability, are crucial for understanding its behavior in various chemical environments. The study by Zutty and Whitworth (1964) on vinyl chloride/bicyclo(2.2.1) hepta-2,5-diene copolymers highlights how the incorporation of the bicycloheptadiene unit affects the physical properties of the resulting polymers, such as increasing the softening point, which illustrates the impact of the bicyclic structure on material properties (Zutty & Whitworth, 1964).

Chemical Properties Analysis

The chemical properties of bicyclo[2.2.1]heptane-2-carbonyl chloride, including its reactivity with different chemical reagents, stability under various conditions, and ability to undergo transformations into other compounds, are fundamental aspects of its chemistry. The synthesis and analysis by Plettner et al. (2005) provide a deep dive into its precursor's resolution and absolute configuration, shedding light on its stereochemical behavior and hydrogen-bonding properties, which are critical for understanding its interactions and reactivity (Plettner et al., 2005).

Applications De Recherche Scientifique

Reactions with Phosphorus(III) Acids Esters

Bicyclo[2.2.1]heptane-2-carbonyl chloride exhibits interesting reactions with phosphorus(III) acids esters. Research has found that spiro[2.3]hexane-5-carbonyl chloride, a related compound, reacts readily with phosphorous and arylphosphonous acids esters. These reactions produce dialkyl spiro[2.3]hexane-5-carbonyl phosphonates or alkylarylspiro[2.3]hexane-5-carbonyl phosphinates under mild conditions, highlighting the potential for the synthesis of novel organophosphorus compounds (Mitrasov, Sosnov, & Kondrat’yeva, 2013).

Chlorination Studies

The chlorination of bicyclo[2.2.1]heptane, or norbornylane, has been studied to synthesize 1- and 7-chlorobicyclo[2.2.1]-heptanes. This study involved the peroxide-catalyzed chlorination of bicyclo[2.2.1]heptane with sulfuryl chloride, revealing the potential for convenient syntheses of specific chlorinated compounds (Roberts, Urbánek, & Armstrong, 1949).

Cyclocarbonylation Reactions

Bicyclo[2.2.1]heptane-2-carbonyl chloride is also relevant in cyclocarbonylation reactions. A study demonstrated that tricyclic compounds, including a cyclopentanone ring and an alkylidene group, can be obtained from a palladium-catalyzed cyclocarbonylation reaction involving bicyclo[2.2.1]hept-2-ene or bicyclo[2.2.1]hepta-2,5-diene and carbon monoxide (Amari, Catellani, & Chiusoli, 1985).

Synthesis of Bicyclo[2.2.1]heptane Skeleton

Another significant application is in the synthesis of a bicyclo[2.2.1]heptane skeleton with oxy-functionalized bridgehead carbons. This involves an intermolecular Diels-Alder reaction, demonstrating the compound's utility in organic synthetic chemistry (Ikeuchi et al., 2021).

Hydrogenation and Dimerization Catalysis

Bicyclo[2.2.1]hepta-2,5-diene, a related compound, has been used in catalysis studies for hydrogenation and dimerization. For instance, it was hydrogenated and dimerized using cobalt(I) complexes, demonstrating the versatility of bicyclo[2.2.1] compounds in catalytic reactions (Kanai, Watabe, & Nakayama, 1986).

Absolute Configuration Determination

The absolute configuration of bicyclo[2.2.1]heptan-2-one, a related compound, was determined using crystal structures of chemical precursors, emphasizing the compound's role in stereochemical studies (Plettner et al., 2005).

Propriétés

IUPAC Name |

bicyclo[2.2.1]heptane-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBUZLAZTFSUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956654 | |

| Record name | Bicyclo[2.2.1]heptane-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]heptane-2-carbonyl chloride | |

CAS RN |

35202-90-5 | |

| Record name | 2-Norbornane carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035202905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptane-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

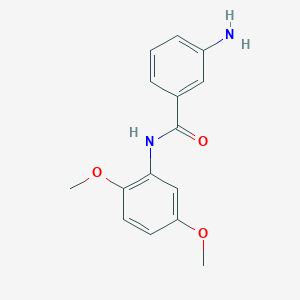

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)